Cas no 842965-64-4 ((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid)

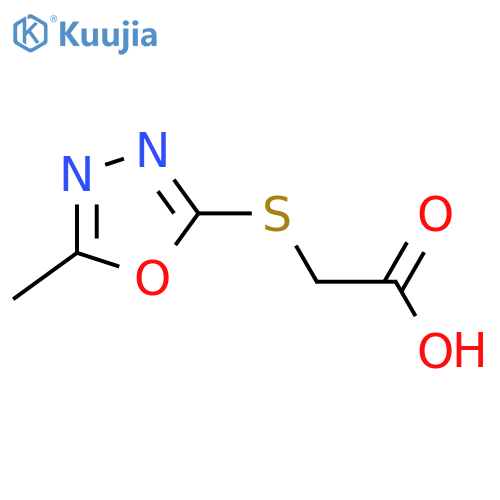

842965-64-4 structure

商品名:(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid

CAS番号:842965-64-4

MF:C5H6N2O3S

メガワット:174.177739620209

MDL:MFCD05042055

CID:870521

PubChem ID:329776358

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid

- (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

- 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid

- HMS1695D04

- HMS2639A17

- 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid (ACI)

- Acetic acid, [(5-methyl-1,3,4-oxadiazol-2-yl)thio]- (9CI)

- ((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid

- [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid

- DB-299862

- MFCD05042055

- VS-13326

- STL482494

- [(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid

- AKOS000111474

- MLS000716432

- 842965-64-4

- DTXSID10389994

- SMR000277949

- Z55903743

- CHEMBL1601113

- BBL036104

- HMS3364P04

- [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid, AldrichCPR

- CS-0282840

- (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid

-

- MDL: MFCD05042055

- インチ: 1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9)

- InChIKey: OGZGEDAMVAUHEP-UHFFFAOYSA-N

- ほほえんだ: O=C(CSC1OC(C)=NN=1)O

計算された属性

- せいみつぶんしりょう: 174.01000

- どういたいしつりょう: 174.00991323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- PSA: 101.52000

- LogP: 0.55470

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid セキュリティ情報

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B496018-100mg |

[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |

842965-64-4 | 100mg |

$ 80.00 | 2022-06-07 | ||

| TRC | B496018-10mg |

[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |

842965-64-4 | 10mg |

$ 50.00 | 2022-06-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01097-1G |

[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid |

842965-64-4 | 1g |

¥1393.87 | 2023-11-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-50g |

2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |

842965-64-4 | 95+% | 50g |

¥6782.00 | 2024-07-28 | |

| A2B Chem LLC | AD97207-5g |

(5-METHYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |

842965-64-4 | 95% | 5g |

$111.00 | 2024-04-19 | |

| 1PlusChem | 1P008J3R-1g |

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |

842965-64-4 | 95% | 1g |

$35.00 | 2025-02-24 | |

| 1PlusChem | 1P008J3R-5g |

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |

842965-64-4 | 95% | 5g |

$111.00 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1266458-1g |

(5-METHYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |

842965-64-4 | 95% | 1g |

$85 | 2025-02-26 | |

| Chemenu | CM281543-1g |

2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |

842965-64-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-364349-5.0g |

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |

842965-64-4 | 5.0g |

$1291.0 | 2023-03-02 |

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

842965-64-4 ((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:842965-64-4)(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid

清らかである:99%

はかる:25g

価格 ($):353